3-(4-Bromophenyl)sulfanyl-2-(2,4-dichlorophenyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of “3-(4-Bromophenyl)sulfanyl-2-(2,4-dichlorophenyl)quinoline” is characterized by the presence of a quinoline ring, which is a heterocyclic aromatic organic compound. This ring is substituted with a bromophenyl group, a dichlorophenyl group, and a sulfanyl group .Scientific Research Applications
Synthesis and Potential Applications
Antileukotrienic Agents : The synthesis of quinoline derivatives with potential as antileukotrienic drugs is described. Special conditions and specific heterogeneous copper catalysts were utilized due to the low reactivity of the 4-substituted aryl bromides. These substances showed promise in inhibiting arachidonic acid-induced platelet aggregation, suggesting potential therapeutic applications (Jampílek et al., 2004).
Antimicrobial and Antioxidant Properties : Another study highlighted the synthesis of sulfur-containing quinoline derivatives, which exhibit antitumor, analgesic, antimicrobial activities, and good antioxidant properties. These compounds are used in anti-stress therapy and show promise as fluorophores in studying various biological systems (Aleksanyan & Hambardzumyan, 2014).
Crystal Structure Analysis : The crystal structures of isomeric quinolines were determined, revealing the significance of cage-type and π(quinoline)⋯π(quinoline) dimeric motifs. These structural insights are vital for understanding the compounds' chemical behavior and potential applications in materials science (de Souza et al., 2015).
Quinoline Derivatives for Synthesis Efficiency : Research on solvent-free synthesis of quinolines highlighted an efficient method for generating structurally diverse quinolines, indicating the versatility and eco-friendliness of this approach for creating compounds with potential applications in various fields (Venkatesham et al., 2012).
Novel Compounds and Their Applications
Polycyclic Compounds Synthesis : The reaction of quinoline-8-sulfenyl halides with cyclic alkenes led to the creation of novel polycyclic compounds, demonstrating the efficiency of quinoline-8-sulfenyl bromide in annulation reactions. These findings open new pathways for synthesizing complex molecular structures with potential utility in pharmaceuticals and materials science (Ishigeev et al., 2021).
Antibacterial Quinoxaline Sulfonamides : The green synthesis of quinoxaline sulfonamides and their evaluation for antibacterial activities against Staphylococcus spp. and Escherichia coli bacteria is a prime example of the therapeutic potential of quinoline derivatives. This study emphasizes the role of these compounds in developing new antimicrobial agents (Alavi et al., 2017).
Properties
IUPAC Name |
3-(4-bromophenyl)sulfanyl-2-(2,4-dichlorophenyl)quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12BrCl2NS/c22-14-5-8-16(9-6-14)26-20-11-13-3-1-2-4-19(13)25-21(20)17-10-7-15(23)12-18(17)24/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJHTAVCVUVELM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)C3=C(C=C(C=C3)Cl)Cl)SC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12BrCl2NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.